4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Hydrogen-bond acceptor count Structural topology Medicinal chemistry

4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2097865-38-6) is a heterocyclic sulfonamide featuring a unique combination of a pyrazole ring and a 3-(pyridin-4-yl)pyrazin-2-yl scaffold connected via a methyleneamine linker to a benzenesulfonamide core. The compound has a molecular formula of C19H16N6O2S, a molecular weight of 392.44 g/mol, a computed XLogP3 of 0.8, and a topological polar surface area (TPSA) of 111 Ų.

Molecular Formula C19H16N6O2S
Molecular Weight 392.44
CAS No. 2097865-38-6
Cat. No. B2574642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide
CAS2097865-38-6
Molecular FormulaC19H16N6O2S
Molecular Weight392.44
Structural Identifiers
SMILESC1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC=CN=C3C4=CC=NC=C4
InChIInChI=1S/C19H16N6O2S/c26-28(27,17-4-2-16(3-5-17)25-13-1-8-23-25)24-14-18-19(22-12-11-21-18)15-6-9-20-10-7-15/h1-13,24H,14H2
InChIKeyJLUZJSWGMQKMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2097865-38-6): A Heterocyclic Sulfonamide Screening Compound with a Distinct Poly-Heteroaryl Architecture


4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2097865-38-6) is a heterocyclic sulfonamide featuring a unique combination of a pyrazole ring and a 3-(pyridin-4-yl)pyrazin-2-yl scaffold connected via a methyleneamine linker to a benzenesulfonamide core [1]. The compound has a molecular formula of C19H16N6O2S, a molecular weight of 392.44 g/mol, a computed XLogP3 of 0.8, and a topological polar surface area (TPSA) of 111 Ų [2]. It is commercially supplied as a research-grade screening compound (typical purity ≥95%) for non-human research use exclusively .

Why In-Class N-(Pyrazin-2-ylmethyl)benzenesulfonamides Cannot Simply Substitute for 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide


The N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzenesulfonamide scaffold accommodates diverse aryl substituents, yet even single-group substitutions on the benzenesulfonamide phenyl ring produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and three-dimensional topology that govern target recognition [1]. Replacing the 4-(1H-pyrazol-1-yl) moiety of the target compound with substituents such as 2-trifluoromethyl (CAS 2097924-36-0) or 2-chloro (analog) alters the electronic character of the aromatic ring and removes the additional nitrogen-based hydrogen-bond acceptor sites, which may be critical for selective engagement of kinase ATP-binding pockets or carbonic anhydrase active sites as demonstrated across this chemotype [2][3]. Consequently, generic benzenesulfonamide analogs cannot be presumed to recapitulate the same binding profile or selectivity window without experimental validation.

Quantitative Differentiation Evidence for 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide Versus Closest Structural Analogs


Structural Topology: Pyrazole Substitution Introduces Unique Hydrogen-Bond Acceptor Capacity Relative to Halo- and Haloalkyl-Substituted Analogs

The 4-(1H-pyrazol-1-yl) substituent on the benzenesulfonamide phenyl ring provides two nitrogen-based hydrogen-bond acceptor (HBA) sites, raising the total HBA count of the target compound to 7, compared to 5 for the 2-trifluoromethyl analog (CAS 2097924-36-0, molecular formula C17H13F3N4O2S) and 3 for the 2-chloro analog (C16H13ClN4O2S) [1][2]. In kinase inhibitor design, the number and spatial disposition of HBA groups directly influence hinge-region hydrogen bonding and selectivity across the kinome [3].

Hydrogen-bond acceptor count Structural topology Medicinal chemistry

Lipophilicity Profile: Target Compound Occupies a Favorable logP Range for Drug-Likeness Versus Naphthalene-Substituted Analog

The computed XLogP3 of 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is 0.8 [1]. This places the compound within the optimal lipophilicity range (logP 1–3) associated with favorable ADME profiles and reduced promiscuity in screening [2]. The closely related naphthalene-1-sulfonamide analog (CAS 2097929-50-3) bears a larger, more hydrophobic naphthalene ring in place of the pyrazolyl-phenyl group, which is predicted to increase logP by approximately 1.5–2.0 log units based on the aromatic ring surface area contribution .

Lipophilicity XLogP3 Drug-likeness

Synthetic Derivatization Potential: Pyrazole Ring Enables Facile Post-Functionalization Compared to Inert Substituents on Analogous Scaffolds

The 1H-pyrazol-1-yl substituent on the target compound provides a chemically accessible handle for further functionalization through N-alkylation, metal-catalyzed cross-coupling (e.g., at the pyrazole C-4 position after directed metalation), or cycloaddition reactions, enabling systematic structure-activity relationship (SAR) exploration [1]. In contrast, the 2-trifluoromethyl analog (CAS 2097924-36-0) features an electron-withdrawing CF3 group that is largely chemically inert under mild derivatization conditions, limiting its utility as a diversification scaffold without total resynthesis from different starting materials [2].

Chemical derivatization Structure-activity relationship Click chemistry

Topological Polar Surface Area (TPSA): Target Compound Falls Below the 140 Ų Threshold for Oral Bioavailability, a Distinction from Higher-TPSA Carboxamide-Containing Analogs

The computed TPSA of 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide is 111 Ų, which falls below the widely cited 140 Ų threshold associated with favorable oral absorption and blood-brain barrier penetration [1][2]. By contrast, 4-(2,5-dioxopyrrolidin-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide (CAS 2097892-63-0) bears an N-hydroxysuccinimide (NHS) ester moiety that adds two additional carbonyl groups, which would increase the TPSA and introduce a reactive electrophilic site unsuitable for cellular target engagement studies [3].

Topological polar surface area Oral bioavailability ADME prediction

Recommended Research Application Scenarios for 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Library Enrichment for Lead Discovery

The compound's poly-heteroaryl architecture—featuring pyridine, pyrazine, and pyrazole rings—mimics the ATP-adenine recognition motif common to kinase hinge regions [1]. With 7 hydrogen-bond acceptors and a TPSA of 111 Ų conducive to cell permeability, it is well-suited for inclusion in focused kinase inhibitor screening libraries. Its scaffold complexity (complexity score 584) and low logP (0.8) differentiate it from simpler, more lipophilic benzenesulfonamides that may exhibit higher off-target binding [2]. Teams screening against understudied kinases or seeking novel chemotypes for known kinase targets can prioritize this compound over 2-CF3 or naphthalene analogs that lack the additional H-bonding capacity or favorable polarity profile .

Medicinal Chemistry Hit-to-Lead Diversification via Pyrazole Functionalization

The pyrazole ring serves as a versatile synthetic handle, enabling rapid analog generation through N-alkylation or C–H functionalization at the pyrazole C-4 position, facilitating systematic SAR exploration without resynthesis of the entire sulfonamide scaffold [1]. This positions the compound as an ideal starting point for SAR-by-catalog or late-stage diversification programs where the goal is to explore vectors around the benzenesulfonamide region while retaining the pyridine-pyrazine core. Analogs bearing inert substituents (e.g., CF3 or Cl) lack this synthetic utility and require longer synthetic sequences to achieve comparable diversity [2].

CNS Drug Discovery Probe Design Targeting Kinases or Carbonic Anhydrases

With a TPSA well below 140 Ų, a low XLogP3 of 0.8, and a single hydrogen-bond donor, the compound meets multiple CNS drug-likeness criteria [1]. Sulfonamide-containing compounds have established activity against carbonic anhydrase isoforms and certain kinases [2]. This compound can serve as a starting probe for validating CNS targets where both target engagement and brain penetration are required, providing a physicochemical advantage over higher-TPSA, higher-logP analogs in the same scaffold family .

Antimicrobial or Antiparasitic Screening Based on Sulfonamide Pharmacophore

The N-(pyrazin-2-yl)benzenesulfonamide scaffold has demonstrated anti-tubercular activity (MIC = 6.25 µg/mL against M. tuberculosis H37Rv) and anti-infective properties in related compound series [1]. The target compound's additional pyrazole substituent introduces H-bonding features distinct from the simpler 4-amino-substituted benzenesulfonamides evaluated in that study. This structural divergence, combined with its favorable lipophilicity and absence of overt cytotoxic alerts in the base scaffold class, supports its prioritization for antimicrobial screening panels targeting resistant strains where novel chemotypes are urgently needed [2].

Quote Request

Request a Quote for 4-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.